molecular formula C14H11F3O2S B6384304 5-(4-Methylthiophenyl)-3-trifluoromethoxyphenol CAS No. 1261990-20-8

5-(4-Methylthiophenyl)-3-trifluoromethoxyphenol

Cat. No.: B6384304
CAS No.: 1261990-20-8
M. Wt: 300.30 g/mol
InChI Key: QENMILAMAZHCSA-UHFFFAOYSA-N
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Description

5-(4-Methylthiophenyl)-3-trifluoromethoxyphenol is an organic compound that features a phenol group substituted with a trifluoromethoxy group and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylthiophenyl)-3-trifluoromethoxyphenol typically involves multiple steps, starting from commercially available precursors. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, conducted under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylthiophenyl)-3-trifluoromethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The trifluoromethoxy group can be reduced under specific conditions.

    Substitution: The methylthio group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of trifluoromethylphenol derivatives.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

5-(4-Methylthiophenyl)-3-trifluoromethoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Methylthiophenyl)-3-trifluoromethoxyphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The methylthio group can participate in redox reactions, potentially modulating the activity of enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Methylthio)phenyl]acetohydrazide
  • 5-[4-(Methylthio)benzyl]-4H-1,2,4-triazole-3-thiol

Uniqueness

5-(4-Methylthiophenyl)-3-trifluoromethoxyphenol is unique due to the presence of both trifluoromethoxy and methylthio groups on the phenol ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(4-methylsulfanylphenyl)-5-(trifluoromethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O2S/c1-20-13-4-2-9(3-5-13)10-6-11(18)8-12(7-10)19-14(15,16)17/h2-8,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENMILAMAZHCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701187751
Record name [1,1′-Biphenyl]-3-ol, 4′-(methylthio)-5-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701187751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261990-20-8
Record name [1,1′-Biphenyl]-3-ol, 4′-(methylthio)-5-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261990-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-3-ol, 4′-(methylthio)-5-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701187751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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